Genistein 7-glucoside
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Overview
Description
Genistin, also known as Genistoside, is an isoflavone glycoside predominantly found in soybeans and other soy-based foods. It is the 7-O-beta-D-glucoside form of genistein, a highly biologically active isoflavonoid. Genistin is a phytoestrogen, meaning it can mimic estrogen in the body, and it has been studied for its potential health benefits, including anti-cancer, anti-inflammatory, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Genistin can be synthesized through the glycosylation of genistein. The process involves the reaction of genistein with a glucose donor in the presence of a glycosyltransferase enzyme. The reaction conditions typically include a buffered aqueous solution at a pH of around 7.0 and a temperature of approximately 37°C.
Industrial Production Methods: Industrial production of genistin primarily involves extraction from soybeans. The process begins with the defatting of soybean meal using hexane, followed by extraction with 90% methanol. The methanol extract is then subjected to hydrolysis with hydrochloric acid, which produces genistein and glucose. The genistein is then glycosylated to form genistin .
Types of Reactions:
Hydrolysis: Genistin undergoes hydrolysis to produce genistein and glucose. This reaction is catalyzed by enzymes such as beta-glucosidase.
Oxidation: Genistin can be oxidized to form various oxidation products, although this reaction is less common.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid or beta-glucosidase enzyme in an aqueous solution.
Oxidation: Oxidizing agents such as hydrogen peroxide under controlled conditions.
Major Products Formed:
Hydrolysis: Genistein and glucose.
Oxidation: Various oxidation products depending on the specific conditions and reagents used.
Scientific Research Applications
Genistin has been extensively studied for its potential health benefits and applications in various fields:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.
Biology: Investigated for its role in plant-microbe interactions and its function as a phytoalexin.
Medicine: Studied for its potential anti-cancer, anti-inflammatory, and antioxidant properties. It has shown promise in the treatment of postmenopausal symptoms, osteoporosis, and various types of cancer, particularly breast cancer.
Industry: Used in the production of functional foods and dietary supplements due to its health benefits.
Mechanism of Action
Genistin exerts its effects primarily through its conversion to genistein in the body. Genistein interacts with estrogen receptors, mimicking the effects of estrogen. It can inhibit protein-tyrosine kinase and topoisomerase-II activity, leading to the inhibition of cancer cell growth. Genistein also has antioxidant properties, reducing oxidative stress and inflammation .
Comparison with Similar Compounds
Daidzin: Another isoflavone glycoside found in soybeans, which is the glycoside form of daidzein.
Glycitin: An isoflavone glycoside found in soybeans, which is the glycoside form of glycitein.
Properties
Molecular Formula |
C21H20O10 |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
5-hydroxy-3-(4-hydroxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O10/c22-7-15-18(26)19(27)20(28)21(31-15)30-11-5-13(24)16-14(6-11)29-8-12(17(16)25)9-1-3-10(23)4-2-9/h1-6,8,15,18-24,26-28H,7H2/t15-,18-,19+,20-,21?/m1/s1 |
InChI Key |
ZCOLJUOHXJRHDI-IJFYFLOXSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
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